N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide
Description
N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-3-(propanoylamino)benzamide is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-14(21)19-12-7-5-6-11(10-12)17(22)20-15-13-8-9-23-16(13)18(15,2)3/h5-7,10,13,15-16H,4,8-9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTNDSRGHQLGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2C3CCOC3C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide typically involves multiple steps. One common route starts with the preparation of the bicyclic core, followed by the introduction of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(acetylamino)benzamide
- N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(butanoylamino)benzamide
Uniqueness
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
